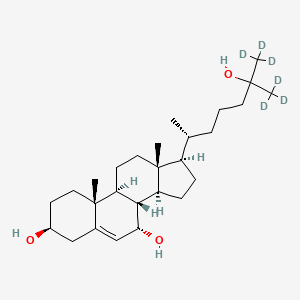
AMPA receptor antagonist-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMPA receptor antagonist-2 is a compound that selectively inhibits the activity of AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in mediating fast synaptic transmission in the central nervous system. AMPA receptor antagonists are of significant interest in neuroscience and pharmacology due to their potential therapeutic applications in treating neurological disorders such as epilepsy, depression, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMPA receptor antagonist-2 typically involves the use of quinoxaline-2,3-dione derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with appropriate amines under controlled conditions to yield the desired antagonist . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of AMPA receptor antagonists generally follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
AMPA receptor antagonist-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which retain the antagonist activity against AMPA receptors .
Aplicaciones Científicas De Investigación
AMPA receptor antagonist-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of AMPA receptors.
Biology: Helps in understanding the role of AMPA receptors in synaptic plasticity and memory formation.
Medicine: Investigated for its potential in treating neurological disorders like epilepsy, depression, and neurodegenerative diseases.
Industry: Utilized in the development of new therapeutic agents targeting AMPA receptors .
Mecanismo De Acción
AMPA receptor antagonist-2 exerts its effects by binding to the ligand-binding domain of AMPA receptors, thereby preventing the binding of glutamate. This inhibition reduces the excitatory synaptic transmission mediated by these receptors. The molecular targets include the GluA1-GluA4 subunits of the AMPA receptors, and the pathways involved are primarily related to synaptic plasticity and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Perampanel: Another AMPA receptor antagonist used clinically for treating epilepsy.
Talampanel: Investigated for its potential in treating neurological disorders.
IEM-1460: A selective antagonist for AMPA receptors lacking the GluA2 subunit.
Uniqueness
AMPA receptor antagonist-2 is unique due to its high selectivity and potency in inhibiting AMPA receptors. Unlike some other antagonists, it can be used to precisely control synaptic transmission with high spatial and temporal resolution, making it a powerful tool for studying synaptic functions and developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C18H17N3O4 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(8R)-8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine |
InChI |
InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3/t11-/m1/s1 |
Clave InChI |
SXFGVEYSGPJCQX-LLVKDONJSA-N |
SMILES isomérico |
C[C@@H]1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)





![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)


![1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea](/img/structure/B11936336.png)
![(4R,4aR,7S,7aR,12bS)-1,1,2-trideuterio-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B11936344.png)

